

Understanding the chemical structure and properties of Bamocafter potassium

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Compound of Interest

Compound Name: *Bamocafter Potassium*

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Bamocafter Potassium: A Technical Overview of a Novel CFTR Corrector

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bamocafter potassium, also known as VX-659 potassium, is a next-generation corrector of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. Developed for the treatment of cystic fibrosis (CF), it is designed to address the underlying cellular defect caused by specific mutations in the CFTR gene, most notably the F508del mutation. This document provides a comprehensive technical guide on the chemical structure, properties, mechanism of action, and clinical evaluation of **Bamocafter potassium**, intended for professionals in the field of drug development and CF research.

Chemical Structure and Properties

Bamocafter potassium is the potassium salt of Bamocafter. Its chemical and physical properties are summarized in the tables below.

Chemical Identity

Identifier	Value
IUPAC Name	potassium;benzenesulfonyl-[6-[3-[2-[1-(trifluoromethyl)cyclopropyl]ethoxy]pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carbonyl]azanide
Synonyms	Bamocaftor potassium, VX-659 potassium
Molecular Formula	C28H31F3KN5O4S[1]
Molecular Weight	629.74 g/mol [1]
CAS Number	2204245-47-4

Physicochemical Properties

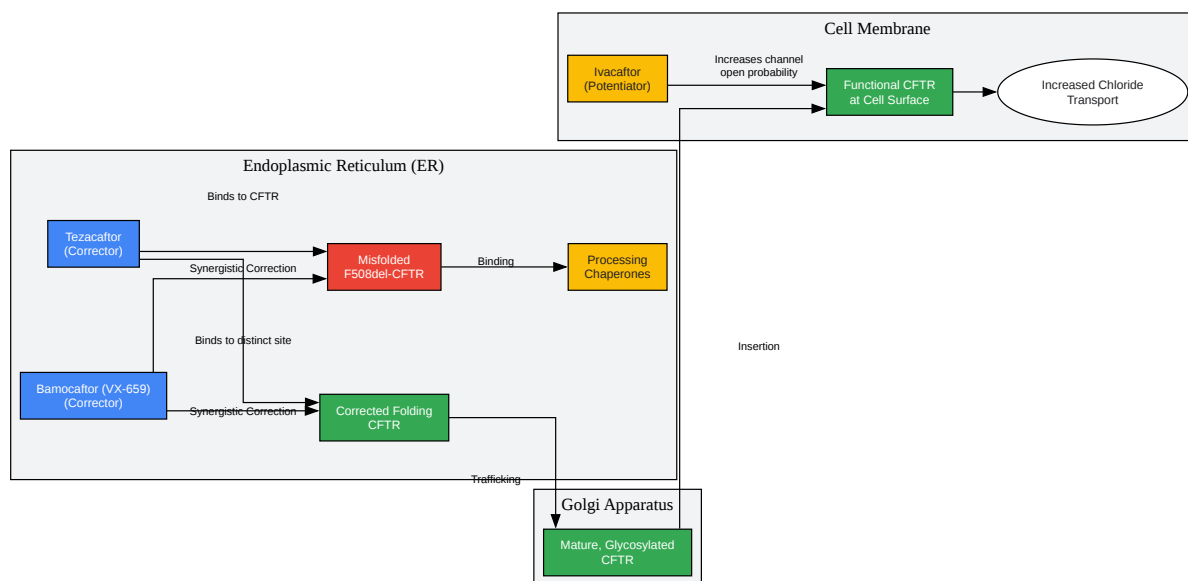
Property	Value	Source
Solubility	Soluble in DMSO.	Inferred from multiple sources
pKa (Strongest Acidic)	4.21 (Predicted)	DrugBank
pKa (Strongest Basic)	1.31 (Predicted)	DrugBank
Melting Point	Not available in the searched literature.	-

Mechanism of Action

Bamocaftor is a CFTR protein corrector. In cystic fibrosis patients with the F508del mutation, the CFTR protein is misfolded and prematurely degraded, preventing it from reaching the cell surface to function as a chloride channel. Bamocaftor acts by a distinct mechanism to correct this misfolded protein, facilitating its processing and trafficking to the cell membrane.[2]

This mechanism is additive to that of other correctors like tezacaftor, suggesting they bind to different sites on the CFTR protein.[3] By increasing the amount of functional CFTR protein at the cell surface, Bamocaftor, as part of a triple-combination therapy with a potentiator (like ivacaftor) and another corrector, leads to enhanced chloride transport.[2]

Signaling Pathway of CFTR Correction



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Caption: Bamocaftor's role in the CFTR correction pathway.

Clinical Efficacy and Safety

Bamocaftor (VX-659) has been evaluated in Phase 1, 2, and 3 clinical trials as part of a triple-combination therapy with tezacaftor and ivacaftor. These trials have demonstrated significant improvements in lung function for CF patients with at least one F508del mutation.

Summary of Clinical Trial Results (ppFEV1)

Patient Population	Treatment Regimen	Mean Absolute Improvement in ppFEV1	p-value	Reference
F508del/Minimal Function (MF) Mutation	VX-659 + Tezacaftor + Ivacaftor	14.0 percentage points (vs. placebo)	<0.0001	
F508del/Minimal Function (MF) Mutation	VX-659 + Tezacaftor + Ivacaftor	Up to 13.3 percentage points (within-group)	<0.001	
F508del Homozygous (F/F)	VX-659 added to Tezacaftor + Ivacaftor	10.0 percentage points (vs. placebo + Tez/Iva)	<0.0001	
F508del Homozygous (F/F)	VX-659 added to Tezacaftor + Ivacaftor	9.7 percentage points (within-group)	<0.001	

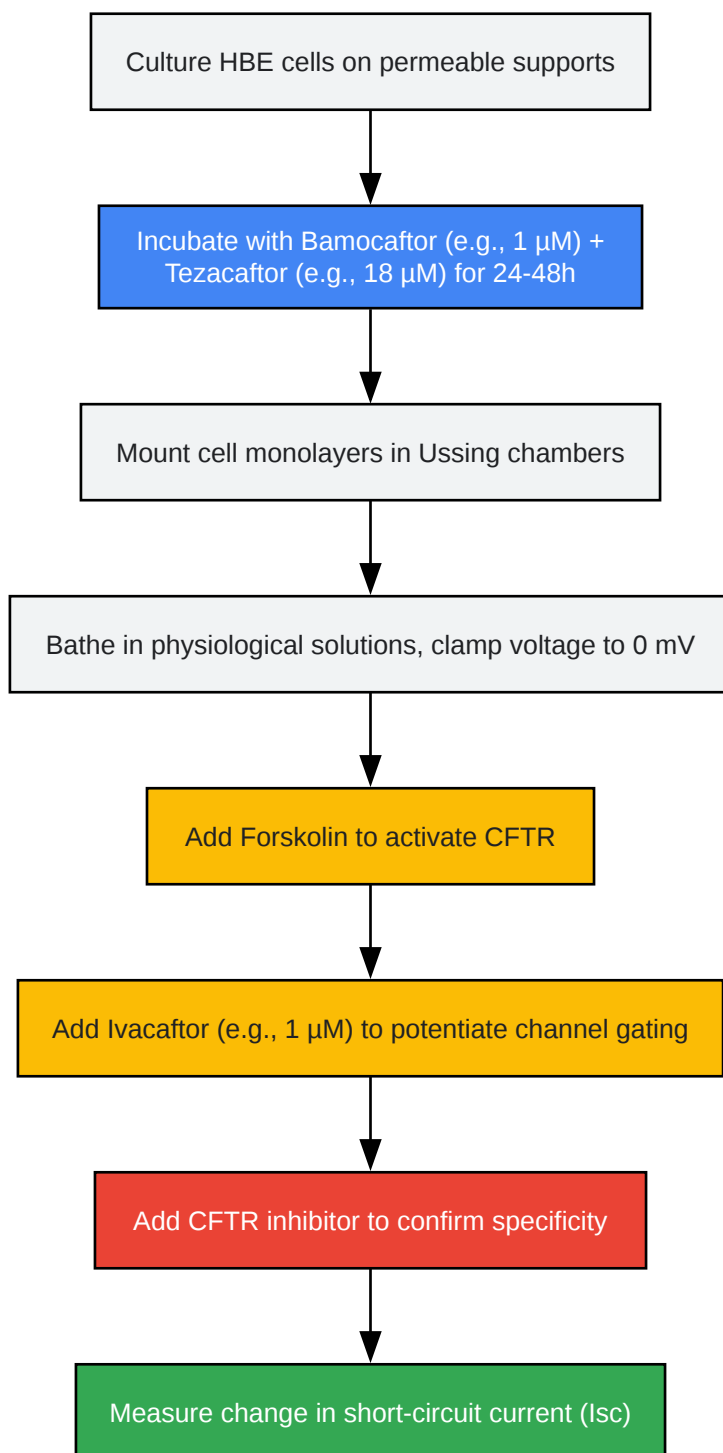
The triple-combination regimen including Bamocaftor was generally well-tolerated, with most adverse events being mild to moderate in severity.

Experimental Protocols

Detailed experimental protocols for the characterization of CFTR modulators like Bamocaftor are often proprietary. However, based on published research and established methodologies, representative protocols for key in vitro assays are provided below.

Ussing Chamber Assay for CFTR Function

This protocol is designed to measure CFTR-mediated chloride transport in primary human bronchial epithelial (HBE) cells.



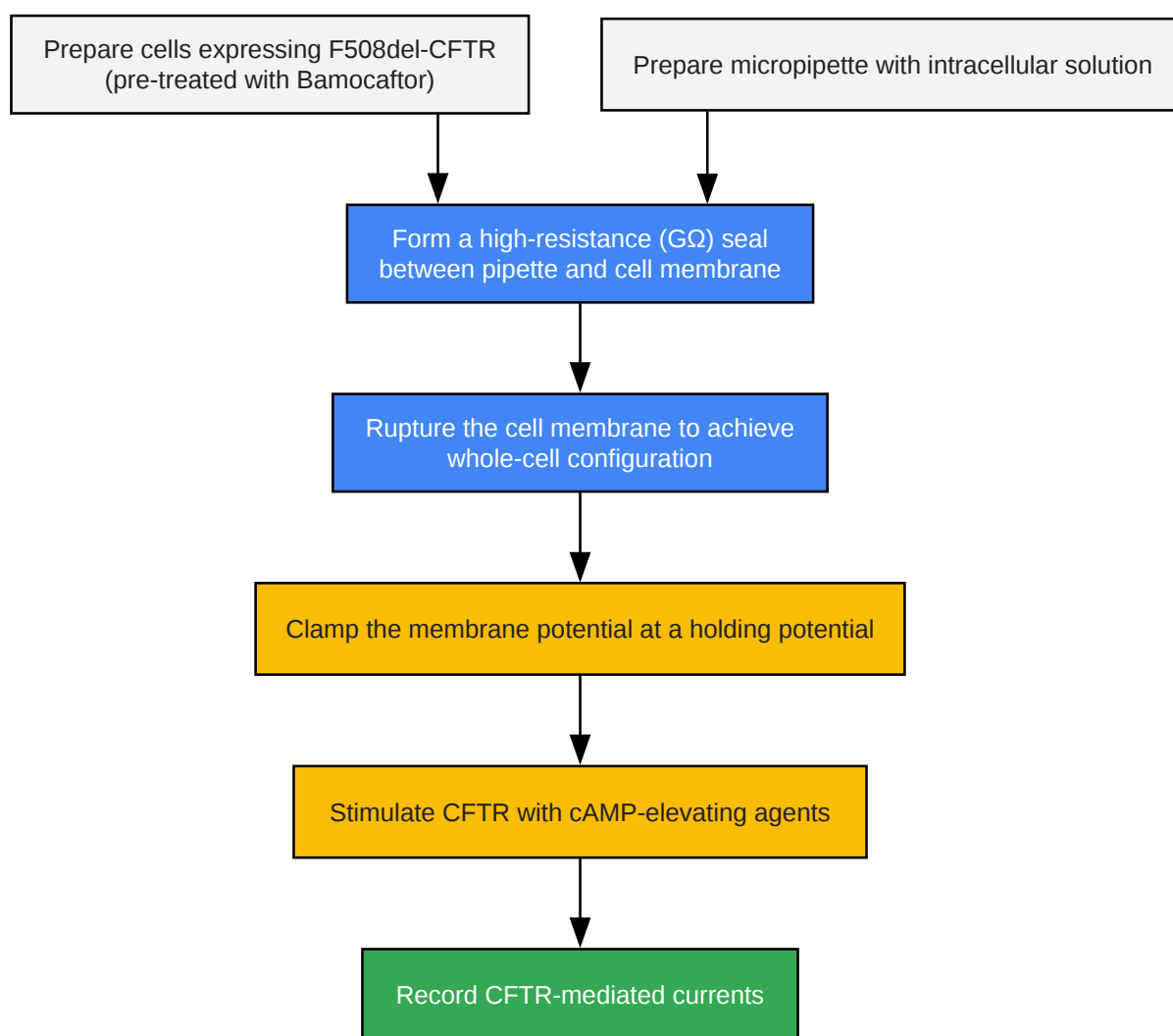
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Caption: Workflow for Ussing chamber experiments.

- **Cell Culture:** Culture primary HBE cells heterozygous or homozygous for the F508del mutation on permeable supports until a differentiated, polarized monolayer is formed.
- **Pre-treatment:** Incubate the cell monolayers with Bamocafort (e.g., 1 μ M) in combination with tezacafort (e.g., 18 μ M) for 24-48 hours to allow for CFTR correction and trafficking.
- **Ussing Chamber Setup:** Mount the permeable supports in Ussing chambers. Bathe the apical and basolateral surfaces with appropriate physiological Ringer's solutions, maintained at 37°C and bubbled with 95% O₂/5% CO₂.
- **Electrophysiological Measurements:** Clamp the transepithelial voltage to 0 mV and measure the short-circuit current (I_{sc}).
- **CFTR Activation and Potentiation:** Sequentially add a CFTR activator (e.g., forskolin) to the apical and basolateral chambers, followed by a potentiator (e.g., ivacaftor, 1 μ M) to the apical chamber.
- **Inhibition:** Add a specific CFTR inhibitor (e.g., CFTRinh-172) to the apical chamber to confirm that the measured current is CFTR-specific.
- **Data Analysis:** The change in I_{sc} following stimulation and inhibition is used to quantify the level of CFTR-mediated chloride transport.

Patch-Clamp Electrophysiology

Whole-cell patch-clamp can be used to study the properties of CFTR channels at the single-cell level.



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Caption: Logical steps in a whole-cell patch-clamp experiment.

- **Cell Preparation:** Use a cell line expressing F508del-CFTR or primary cells from CF patients. Pre-treat cells with Bamocaftor and any other correctors for 24-48 hours.
- **Pipette and Solutions:** Fabricate glass micropipettes with a resistance of 3-5 MΩ. Fill the pipette with an intracellular solution containing ATP and GTP, and use an extracellular solution that mimics physiological conditions.
- **Seal Formation:** Approach a single cell with the micropipette and apply gentle suction to form a gigaohm seal.

- **Whole-Cell Configuration:** Apply a brief pulse of suction to rupture the membrane patch, achieving the whole-cell configuration.
- **Recording:** Clamp the cell at a holding potential (e.g., -40 mV). Perfuse the cell with a solution containing a cAMP agonist (e.g., forskolin and genistein) to activate CFTR channels.
- **Data Acquisition:** Record the resulting whole-cell currents. Apply voltage steps to determine the current-voltage (I-V) relationship of the CFTR channels.
- **Analysis:** Analyze the current density and gating properties of the corrected CFTR channels.

Conclusion

Bamocaftor potassium, as a component of a triple-combination therapy, represents a significant advancement in the treatment of cystic fibrosis for patients with the F508del mutation. Its mechanism as a next-generation corrector, which is additive to other correctors, allows for a more effective rescue of the mutant CFTR protein. The substantial improvements in lung function observed in clinical trials underscore the therapeutic potential of this approach. The experimental protocols outlined here provide a framework for the continued investigation and characterization of novel CFTR modulators.

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References

- 1. GSRS [gsrs.ncats.nih.gov]
- 2. VX-659-Tezacaftor-Ivacaftor in Patients with Cystic Fibrosis and One or Two Phe508del Alleles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
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